molecular formula C34H35NO5 B418866 2-Phenylethyl 0750585

2-Phenylethyl 0750585

Cat. No.: B418866
M. Wt: 537.6g/mol
InChI Key: RRTDZEVCPPHMHY-UHFFFAOYSA-N
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Description

These compounds are characterized by a phenylethyl (C₆H₅-CH₂-CH₂-) moiety attached to functional groups such as esters or heterocyclic systems.

  • In Fermentation Products: 2-Phenylethyl esters, such as 2-phenylethyl acetic acid ester (phenethyl acetate), are volatile aromatic compounds produced during yeast fermentation. They contribute to fruity and floral notes in beverages like beer .
  • In Agarwood: 2-(2-Phenylethyl)chromones are pharmacologically active chromone derivatives found in agarwood resin. They are critical to agarwood’s medicinal properties and fragrance .

While the identifier "0750585" remains ambiguous, this article assumes the compound is a 2-phenylethyl derivative with structural or functional relevance to the discussed classes.

Properties

Molecular Formula

C34H35NO5

Molecular Weight

537.6g/mol

IUPAC Name

2-phenylethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H35NO5/c1-21-10-12-24(13-11-21)32-31(34(37)40-17-16-23-8-6-5-7-9-23)22(2)35-27-18-26(19-28(36)33(27)32)25-14-15-29(38-3)30(20-25)39-4/h5-15,20,26,32,35H,16-19H2,1-4H3

InChI Key

RRTDZEVCPPHMHY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

2-Phenylethyl Acetic Acid Ester (Phenethyl Acetate)

  • Structure : Phenethyl group linked to an acetate ester.
  • Molecular Weight : 164.2 g/mol.
  • Source : Generated during beer fermentation via yeast metabolism .
  • Role : Imparts honey-like aroma in beverages.

Hexanoic Acid Ethyl Ester Structure: Ethyl ester of hexanoic acid. Molecular Weight: 144.21 g/mol. Source: Fermentation byproduct in beer . Role: Contributes pineapple-like notes.

Comparison Table: Structural Properties of 2-Phenylethyl Esters

Compound Molecular Weight (g/mol) Functional Group Primary Source Aromatic Profile
2-Phenylethyl Acetic Acid Ester 164.2 Ester Yeast fermentation Floral, honey-like
Hexanoic Acid Ethyl Ester 144.21 Ester Yeast fermentation Pineapple, fruity

2-(2-Phenylethyl) Chromones

Key Compounds:

2-(2-Phenylethyl)chromone (Base Structure)

  • Structure : Chromone core (benzopyran-4-one) linked to a phenylethyl group.
  • Molecular Weight : 250 g/mol (base).
  • Substituents : Typically methoxy (-OCH₃) or hydroxy (-OH) groups.
  • Source : Agarwood resin, induced by fungal infection or physical damage .

5,6-Dimethoxy-2-(2-phenylethyl)chromone

  • Molecular Weight : 310 g/mol.
  • Substituents : Two methoxy groups (calculated via formula: 30m + 16n = MW − 250, where m = 2, n = 0).
  • Role : Antioxidant and anti-inflammatory activity .

Comparison Table: Structural Properties of 2-(2-Phenylethyl) Chromones

Compound Molecular Weight (g/mol) Substituents Source Pharmacological Role
Base 2-(2-Phenylethyl)chromone 250 None Agarwood Fragrance foundation
5,6-Dimethoxy Derivative 310 2 methoxy groups Fungal-induced agarwood Antioxidant, anti-inflammatory

Functional Comparison with Analogous Compounds

Volatile Esters vs. Chromones

  • 2-Phenylethyl Esters :

    • Application : Flavor and fragrance agents in food and beverages.
    • Content Variability : Dependent on yeast strain and fermentation conditions (e.g., 2-phenylethyl esters constitute ~1–5% of beer volatiles) .
  • 2-(2-Phenylethyl)chromones :

    • Application : Medicinal uses (e.g., neuroprotective, anticancer) and high-value perfumery.
    • Content Variability : Induction methods significantly alter yields. For example, fungal induction (F2) increases chromone content to 75.97%, compared to 13.71% in untreated agarwood .

Sesquiterpenes (Functional Analogues in Agarwood)

  • Role : Sesquiterpenes dominate agarwood fragrance, whereas chromones drive pharmacological activity.
  • Content : Sesquiterpenes constitute 55–76% in induced agarwood, while chromones range from 13–76% .

Research Findings and Analytical Data

GC-MS Characterization

  • 2-Phenylethyl Esters : Identified via HS-SPME-GC-MS in beer, with NIST 14 database matching .
  • 2-(2-Phenylethyl)chromones: Characterized by diagnostic fragmentation patterns (e.g., cleavage of CH₂-CH₂ bond between chromone and phenyl groups) and molecular ion analysis .

Induction Method Impact (Agarwood Chromones)

Induction Method Total Sesquiterpenes + Chromones (%) Chromones (%)
D1 55.82 ~30
F2 75.97 ~60
CK (Control) 13.71 <10

Data adapted from agarwood induction studies .

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